![molecular formula C23H21F7N4O3 B601767 (R,R,R)-Aprepitant CAS No. 1148113-53-4](/img/structure/B601767.png)
(R,R,R)-Aprepitant
Descripción general
Descripción
(R,R,R)-Aprepitant is a novel drug that has been developed for the treatment of a wide range of medical conditions, including nausea and vomiting, anxiety, and depression. It is a synthetic compound derived from the naturally occurring compound of aprepitant, which is a derivative of the natural product of the plant, Apocynum cannabinum. The (R,R,R)-Aprepitant molecule is a highly potent and selective antagonist of the 5-HT3 receptor, which is an important target for the treatment of nausea and vomiting. It has been used in clinical trials in the United States and Europe and is currently undergoing further development.
Aplicaciones Científicas De Investigación
(R,R,R)-Aprepitant, Neurokinin-1 Receptor Antagonist, and Chemotherapy-Induced Nausea and Vomiting (CINV)
(R,R,R)-Aprepitant is extensively studied as a neurokinin-1 (NK1) receptor antagonist, primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). It operates by blocking the actions of substance P, a neurotransmitter involved in the emetic process. Aprepitant, when combined with a regimen of a corticosteroid (dexamethasone) and a serotonin 5-HT(3) receptor antagonist (ondansetron), has shown effectiveness in preventing acute and delayed CINV associated with highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC). Notably, a single oral dose of aprepitant (40 mg) has also demonstrated efficacy in preventing postoperative nausea and vomiting (PONV) Curran & Robinson, 2009.
(R,R,R)-Aprepitant in Combination Therapies
The role of (R,R,R)-Aprepitant in combination therapies, especially in the context of chemotherapy or radiotherapy, is noteworthy. The interaction of substance P/neurokinin-1 receptor (NK-1R) is significant in the pathogenesis of cancer, and studies indicate that NK-1R antagonists, such as aprepitant, may have potential as antitumor agents. Aprepitant, when combined with major chemotherapeutic drugs, has indicated the possibility of enhancing antitumor activity while reducing severe side effects. This combination therapy, focusing on targeting the NK-1R overexpressed in malignant tumor cells, presents a promising approach for the treatment of various cancers. This strategy holds the potential to increase cure rates, improve the quality of life, and reduce sequelae in cancer patients Robinson, Coveñas, & Muñoz, 2022.
(R,R,R)-Aprepitant's Role in Pediatric Chemotherapy Protocols
The efficacy and safety of (R,R,R)-Aprepitant in pediatric patients undergoing moderate to highly emetogenic chemotherapy protocols have been reviewed. A combination therapy involving aprepitant, ondansetron, and dexamethasone (triple therapy) has shown a reduced risk of developing chemotherapy-induced vomiting (CIV) in this demographic. The findings suggest that this triple therapy decreases the risk of CIV without increasing the occurrence of febrile neutropenia. However, further studies are needed to identify which specific subpopulations would benefit the most from this strategy Okumura, Rodrigues, Ferreira, & Moreira, 2017.
Propiedades
IUPAC Name |
3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-TVNIXMEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676985 | |
Record name | 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R,R)-Aprepitant | |
CAS RN |
1148113-53-4 | |
Record name | 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1148113-53-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.